REACTION_CXSMILES
|
C(Br)(Br)(Br)Br.[CH:6]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH:32]=[C:33]([O:37][CH3:38])[C:34]=1[O:35][CH3:36])[CH:30]=O.[Li]CCCC.[NH4+].[Cl-]>C(Cl)Cl.C1COCC1>[C:30]([C:29]1[CH:32]=[C:33]([O:37][CH3:38])[C:34]([O:35][CH3:36])=[C:27]([O:26][CH3:25])[CH:28]=1)#[CH:6] |f:4.5|
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting oil was filtered through a plug of silica
|
Type
|
WASH
|
Details
|
washed with Hex
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude dibromo-olefin (2.31 g, 128%), which
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the solution stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the solution warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organics were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2, 80 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C(=C(C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |